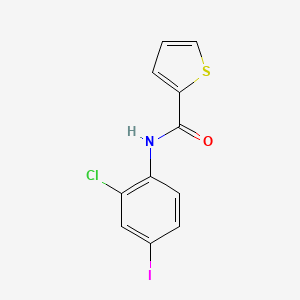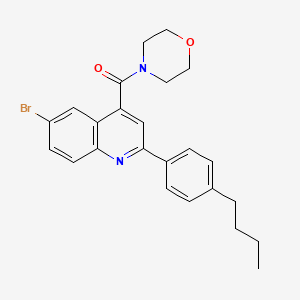![molecular formula C23H38N2O3 B6137318 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a range of physiological and pathological processes, including anxiety, epilepsy, and addiction.
Mechanism of Action
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol acts as a potent and selective inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic, anticonvulsant, and antinociceptive effects.
Biochemical and Physiological Effects:
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol has been shown to increase brain levels of GABA and reduce neuronal excitability in preclinical models of various neurological and psychiatric disorders. It has also been shown to have anxiolytic, anticonvulsant, and antinociceptive effects, which make it a promising candidate for the treatment of these disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol. One area of interest is the potential use of 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol as a treatment for drug addiction. Studies have shown that increasing GABA levels in the brain can reduce drug-seeking behavior in preclinical models of addiction, and 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol may be a promising candidate for this application. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors based on the structure of 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol, which could lead to the development of more effective treatments for neurological and psychiatric disorders.
Synthesis Methods
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-(3-bromophenoxy)propan-1-ol with cyclooctylamine to form the corresponding amine intermediate. This intermediate is then reacted with 4-piperidinone hydrochloride to produce 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol.
Scientific Research Applications
1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, addiction, and depression. In these studies, 1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol has been shown to increase brain levels of GABA, leading to a reduction in neuronal excitability and anxiolytic, anticonvulsant, and antinociceptive effects.
properties
IUPAC Name |
1-[3-[3-[(cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c26-21-11-13-25(14-12-21)17-22(27)18-28-23-10-6-7-19(15-23)16-24-20-8-4-2-1-3-5-9-20/h6-7,10,15,20-22,24,26-27H,1-5,8-9,11-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRRETWGDZPJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC(=CC=C2)OCC(CN3CCC(CC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

